molecular formula C18H25NS4 B14572920 4-Phenyl-2H-1,3-dithiol-2-yl dibutylcarbamodithioate CAS No. 61522-81-4

4-Phenyl-2H-1,3-dithiol-2-yl dibutylcarbamodithioate

Cat. No.: B14572920
CAS No.: 61522-81-4
M. Wt: 383.7 g/mol
InChI Key: YUGBWLUGSOINOR-UHFFFAOYSA-N
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Description

4-Phenyl-2H-1,3-dithiol-2-yl dibutylcarbamodithioate is a chemical compound known for its unique structure and properties It belongs to the class of dithiolanes, which are characterized by a five-membered ring containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2H-1,3-dithiol-2-yl dibutylcarbamodithioate typically involves the reaction of a phenyl-substituted dithiol with dibutylcarbamodithioic acid. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dithiolane ring. Common reaction conditions include:

    Temperature: Room temperature to 100°C

    Solvent: Organic solvents like dichloromethane or toluene

    Catalyst: Lewis acids such as zinc chloride or aluminum chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2H-1,3-dithiol-2-yl dibutylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiolane ring to a dithiol.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the dithiolane ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Dithiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Phenyl-2H-1,3-dithiol-2-yl dibutylcarbamodithioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Phenyl-2H-1,3-dithiol-2-yl dibutylcarbamodithioate involves its interaction with molecular targets through its dithiolane ring and phenyl group. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo redox reactions makes it a potential candidate for modulating oxidative stress in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-2H-1,3-dithiol-2-yl dibutylcarbamodithioate
  • 4-Phenyl-2H-1,3-dithiol-2-yl methylcarbamodithioate
  • 4-Phenyl-2H-1,3-dithiol-2-yl ethylcarbamodithioate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the dibutylcarbamodithioate group enhances its solubility and reactivity compared to its methyl and ethyl counterparts. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61522-81-4

Molecular Formula

C18H25NS4

Molecular Weight

383.7 g/mol

IUPAC Name

(4-phenyl-1,3-dithiol-2-yl) N,N-dibutylcarbamodithioate

InChI

InChI=1S/C18H25NS4/c1-3-5-12-19(13-6-4-2)17(20)23-18-21-14-16(22-18)15-10-8-7-9-11-15/h7-11,14,18H,3-6,12-13H2,1-2H3

InChI Key

YUGBWLUGSOINOR-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=S)SC1SC=C(S1)C2=CC=CC=C2

Origin of Product

United States

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